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Compound of Interest

Compound Name: TC-SP 14

Cat. No.: B15569248 Get Quote

In-Depth Technical Guide: TC-SP 14
For Researchers, Scientists, and Drug Development Professionals

Abstract
TC-SP 14 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1

(S1P1). Its chemical name is 1-[[3-Fluoro-4-[5-[(2-fluorophenyl)methyl]-2-

benzothiazolyl]phenyl]methyl]-3-azetidinecarboxylic Acid.[1][2] This document provides a

comprehensive overview of the chemical structure, properties, and biological activity of TC-SP
14, intended to serve as a technical guide for researchers and professionals in the field of drug

development. All quantitative data is summarized in structured tables, and detailed

methodologies for key experiments are provided. Visual diagrams of pertinent signaling

pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Properties
TC-SP 14 is a complex organic molecule containing a benzothiazole core. Its structure is

characterized by the presence of fluorine atoms, an azetidinecarboxylic acid moiety, and a

benzothiazolylphenyl group.

Table 1: Chemical and Physical Properties of TC-SP 14
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Property Value Reference

Chemical Name

1-[[3-Fluoro-4-[5-[(2-

fluorophenyl)methyl]-2-

benzothiazolyl]phenyl]methyl]-

3-azetidinecarboxylic Acid

[1][2]

CAS Number 1257093-40-5 [2]

Molecular Formula C₂₅H₂₀F₂N₂O₂S [2]

Molecular Weight 450.5 g/mol [2]

Purity ≥98% (HPLC) [1]

Appearance Solid

Solubility
DMSO: 22.52 mg/mL (with

gentle warming)

Biological Activity
TC-SP 14 is a potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor

that plays a crucial role in the regulation of the immune system, particularly in lymphocyte

trafficking.[1][2]

Receptor Agonism
TC-SP 14 exhibits high potency and selectivity for the human S1P1 receptor over the S1P3

receptor. This selectivity is a desirable characteristic for therapeutic candidates, as S1P3

receptor activation has been associated with adverse cardiovascular effects.

Table 2: In Vitro Activity of TC-SP 14

Target Assay Value Reference

Human S1P₁ EC₅₀ 0.042 µM [1]

Human S1P₃ EC₅₀ 3.47 µM [1]
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In Vivo Efficacy
In rodent models, TC-SP 14 has been shown to attenuate the immune response to antigen

challenge and reduce the number of circulating blood lymphocytes. This is consistent with its

mechanism of action as an S1P1 agonist, which leads to the sequestration of lymphocytes in

secondary lymphoid organs. The compound is also reported to be orally bioavailable.[1]

Signaling Pathway
As an S1P1 receptor agonist, TC-SP 14 is expected to activate downstream signaling

pathways that are characteristic of this receptor. S1P1 is primarily coupled to the Gαi family of

G proteins. Activation of S1P1 by an agonist like TC-SP 14 leads to the dissociation of the G

protein subunits (Gαi and Gβγ), which in turn modulate the activity of various downstream

effector molecules. These can include the activation of the phosphoinositide 3-kinase (PI3K)-

Akt pathway, the mitogen-activated protein kinase (MAPK) pathway (including ERK),

phospholipase C (PLC), and the inhibition of adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. The activation of Rac, a small GTPase involved in cell

migration, is also a known downstream effect of S1P1 signaling.
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Caption: S1P1 Receptor Signaling Pathway Activated by TC-SP 14.

Experimental Protocols
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While the specific, detailed experimental protocols from the original discovery paper for TC-SP
14 are not publicly available, this section outlines general methodologies for the key assays

used to characterize S1P1 agonists.

S1P1 Receptor Agonist EC₅₀ Determination (General
Protocol)
This protocol describes a common method for determining the half-maximal effective

concentration (EC₅₀) of a compound for the S1P1 receptor using a cell-based assay that

measures a downstream signaling event, such as GTPγS binding or a reporter gene assay.

Workflow:

Cell Culture
(e.g., CHO or HEK293 cells
expressing human S1P1) Cell Treatment

(Incubate cells with
different concentrations of TC-SP 14)

Compound Preparation
(Serial dilution of TC-SP 14)

Assay
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or cAMP accumulation assay)

Data Analysis
(Generate dose-response curve

and calculate EC₅₀)
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Caption: General workflow for EC₅₀ determination of an S1P1 agonist.

Methodology:

Cell Culture: Cells stably expressing the human S1P1 receptor (e.g., CHO or HEK293 cells)

are cultured in appropriate media and conditions.

Compound Preparation: A stock solution of TC-SP 14 in a suitable solvent (e.g., DMSO) is

prepared and then serially diluted to create a range of concentrations.

Cell Treatment: The cultured cells are incubated with the different concentrations of TC-SP
14 for a specified period.

Assay Performance: A functional assay is performed to measure the activation of the S1P1

receptor. This could be a GTPγS binding assay, which measures the binding of radiolabeled
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GTPγS to G proteins upon receptor activation, or a cAMP accumulation assay, which

measures the inhibition of forskolin-stimulated cAMP production.

Data Analysis: The results are plotted as a dose-response curve, and the EC₅₀ value is

calculated using non-linear regression analysis.

Rodent Model of Delayed-Type Hypersensitivity (DTH)
(General Protocol)
The DTH model is a standard in vivo assay to evaluate the cell-mediated immune response

and the efficacy of immunosuppressive agents.

Workflow:
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15569248?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for a delayed-type hypersensitivity (DTH) assay.

Methodology:

Sensitization: Rodents (typically mice or rats) are sensitized by a subcutaneous injection of

an antigen (e.g., keyhole limpet hemocyanin (KLH) or ovalbumin) emulsified in an adjuvant

(e.g., Complete Freund's Adjuvant).

Treatment: A period after sensitization (e.g., 5-7 days), the animals are treated with TC-SP
14 or a vehicle control, typically via oral gavage, for a specified number of days.

Challenge: Following the treatment period, the animals are challenged by injecting the same

antigen (without adjuvant) into a specific site, such as the ear pinna or footpad.

Measurement: The degree of the inflammatory response, indicative of DTH, is quantified by

measuring the swelling at the challenge site (e.g., ear thickness with a caliper or footpad

volume with a plethysmometer) at various time points after the challenge (e.g., 24 and 48

hours). A reduction in swelling in the TC-SP 14-treated group compared to the vehicle control

group indicates efficacy.

Synthesis
A specific, detailed synthesis protocol for TC-SP 14 is not publicly available in the reviewed

literature. However, the synthesis of similar benzothiazole derivatives often involves multi-step

reactions. A plausible general synthetic approach could involve the following key steps:

Formation of the Benzothiazole Core: This is often achieved through the condensation of a

2-aminothiophenol derivative with a carboxylic acid or its derivative.

Functionalization of the Benzothiazole: Introduction of the (2-fluorophenyl)methyl group at

the 5-position of the benzothiazole ring. This might be accomplished through a cross-

coupling reaction or a multi-step sequence involving formylation followed by reduction.

Coupling to the Phenyl Ring: Attachment of the functionalized benzothiazole to the 3-fluoro-

4-bromobenzyl derivative.
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Introduction of the Azetidine Moiety: Nucleophilic substitution of the benzylic bromide with 3-

azetidinecarboxylic acid.

Conclusion
TC-SP 14 is a valuable research tool for studying the role of the S1P1 receptor in various

physiological and pathological processes. Its high potency and selectivity for S1P1 make it a

promising lead compound for the development of therapeutics for autoimmune diseases and

other conditions where modulation of lymphocyte trafficking is beneficial. Further research is

warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to

explore its full therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on publicly available data. The experimental protocols provided are general and may

require optimization for specific laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. TC-SP 14 | CAS 1257093-40-5 | Tocris Bioscience [tocris.com]

2. scbt.com [scbt.com]

To cite this document: BenchChem. [TC-SP 14 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569248#tc-sp-14-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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